molecular formula C19H17BrFN3O3S B305472 N-(4-bromo-2-fluorophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

N-(4-bromo-2-fluorophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Katalognummer B305472
Molekulargewicht: 466.3 g/mol
InChI-Schlüssel: MHOCGSSVKDSJFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2-fluorophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide, also known as BFOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-2-fluorophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide has been found to have potential applications in various fields of scientific research. In medicine, this compound has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been found to exhibit herbicidal activity, making it a potential alternative to traditional herbicides. In materials science, this compound has been found to exhibit luminescent properties, making it a potential candidate for the development of new materials.

Wirkmechanismus

The exact mechanism of action of N-(4-bromo-2-fluorophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is still not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. In medicine, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and tumor growth. In agriculture, this compound has been found to inhibit the activity of acetolactate synthase (ALS), an enzyme that plays a role in the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in different organisms. In humans, this compound has been found to reduce inflammation and tumor growth, but it may also have toxic effects on the liver and kidneys at high doses. In plants, this compound has been found to inhibit the biosynthesis of branched-chain amino acids, leading to stunted growth and eventual death of the plant.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(4-bromo-2-fluorophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide in lab experiments include its relatively simple synthesis method, its potential applications in various fields of scientific research, and its ability to inhibit specific enzymes and proteins. However, the limitations of using this compound in lab experiments include its potential toxicity at high doses, the lack of understanding of its exact mechanism of action, and the need for further research to fully understand its potential applications.

Zukünftige Richtungen

There are several future directions for the research and development of N-(4-bromo-2-fluorophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide. In medicine, further research is needed to fully understand its potential as a new drug candidate for the treatment of inflammation and tumors. In agriculture, further research is needed to optimize its herbicidal activity and minimize its potential negative effects on non-target organisms. In materials science, further research is needed to fully understand its luminescent properties and potential applications in the development of new materials.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of scientific research. Its relatively simple synthesis method, potential applications, and ability to inhibit specific enzymes and proteins make it a promising candidate for further research and development. However, further research is needed to fully understand its potential applications and limitations.

Synthesemethoden

The synthesis of N-(4-bromo-2-fluorophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide involves the reaction of 4-bromo-2-fluoroaniline with 2-(2,6-dimethylphenoxy)acetic acid to form an intermediate compound, which is then reacted with thiosemicarbazide and triethyl orthoformate to yield the final product, this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting with moderate expertise.

Eigenschaften

Molekularformel

C19H17BrFN3O3S

Molekulargewicht

466.3 g/mol

IUPAC-Name

N-(4-bromo-2-fluorophenyl)-2-[[5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H17BrFN3O3S/c1-11-4-3-5-12(2)18(11)26-9-17-23-24-19(27-17)28-10-16(25)22-15-7-6-13(20)8-14(15)21/h3-8H,9-10H2,1-2H3,(H,22,25)

InChI-Schlüssel

MHOCGSSVKDSJFS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)Br)F

Kanonische SMILES

CC1=C(C(=CC=C1)C)OCC2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.